molecular formula C32H29N3O5 B2740110 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide CAS No. 1189659-39-9

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide

カタログ番号: B2740110
CAS番号: 1189659-39-9
分子量: 535.6
InChIキー: VFIVADWGCWIQSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a synthetic small molecule featuring a quinazolin-2,4-dione core, a structure of significant interest in medicinal chemistry. Quinazoline derivatives are extensively investigated for their potential to interact with a range of neurological targets . This compound's specific molecular architecture, which includes dimethoxy substituents and a benzyl-benzamide side chain, suggests potential as a key intermediate or tool compound in drug discovery research. Its structural features make it a valuable candidate for screening against targets implicated in complex neurological disorders . Researchers can utilize this high-quality compound for hit identification, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1189659-39-9

分子式

C32H29N3O5

分子量

535.6

IUPAC名

4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-phenylbenzamide

InChI

InChI=1S/C32H29N3O5/c1-21-9-7-8-10-24(21)20-34-27-18-29(40-3)28(39-2)17-26(27)31(37)35(32(34)38)19-22-13-15-23(16-14-22)30(36)33-25-11-5-4-6-12-25/h4-18H,19-20H2,1-3H3,(H,33,36)

InChIキー

VFIVADWGCWIQSP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)OC)OC

溶解性

not available

製品の起源

United States

生物活性

The compound 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide , with the CAS number 1189899-14-6 , is a complex organic molecule belonging to the class of quinazolinones. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C31H29N3O6
  • Molecular Weight : 539.6 g/mol
  • Structural Features :
    • Quinazolinone core
    • Multiple methoxy groups that enhance its reactivity
    • Benzamide moiety contributing to its biological activity

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in different therapeutic areas:

Anticancer Activity

Research indicates that derivatives of quinazolinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that compounds similar to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide showed potent inhibition against breast cancer cells (MCF-7) with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

The compound also shows promising antimicrobial activity:

  • Research Findings : Studies have reported that quinazolinone derivatives possess antibacterial and antifungal properties. Specifically, the compound was tested against several strains of bacteria and fungi, showing varying degrees of inhibition .

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been noted to disrupt DNA replication in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Antioxidant Activity : Some studies indicate that they may also exhibit antioxidant properties, contributing to their overall therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
AntibacterialStaphylococcus aureusVaries
AntifungalCandida albicansVaries

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Compound Key Substituents Key Functional Groups Structural Differences
4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Target) 6,7-Dimethoxy, 2-methylbenzyl, N-phenylbenzamide Quinazolinone, benzamide, methoxy, methylene bridge Unique quinazolinone core with dual methoxy groups; bulky 2-methylbenzyl substituent.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl Benzamide, hydroxyl, tertiary alcohol Lacks heterocyclic core; contains N,O-bidentate directing group for metal catalysis.
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 2,4-Difluorophenyl, trifluoromethylphenoxy, pyridine Pyridinecarboxamide, fluorinated aryl groups Pyridine instead of quinazolinone; fluorinated substituents enhance pesticidal activity.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Sulfonylphenyl, difluorophenyl, triazole-thione 1,2,4-Triazole, C=S, sulfonyl Triazole-thione core vs. quinazolinone; sulfonyl groups enhance electron-withdrawing effects.

Spectroscopic Characterization

Compound IR Key Bands (cm⁻¹) 1H-NMR Features 13C-NMR Features
Target Compound Expected: C=O (1660–1680), C-O (methoxy, ~1250), NH (3150–3319) Aromatic protons (6.5–8.5 ppm), methylene bridge (~4.5 ppm), methoxy (~3.8 ppm) Quinazolinone carbonyls (~160 ppm), benzamide carbonyl (~170 ppm)
Triazole Derivatives C=S (1247–1255), NH (3278–3414) Triazole protons (~8.0 ppm), sulfonylphenyl (7.5–8.2 ppm) Triazole carbons (~150–160 ppm), sulfonyl carbons (~125–135 ppm)
N-(2-Hydroxy...) Benzamide OH (3500–3600), C=O (1680–1700) Tertiary alcohol (~1.2 ppm), benzamide NH (~9.0 ppm) Benzamide carbonyl (~168 ppm), tertiary alcohol carbon (~70 ppm)

準備方法

Domino Oxidative Coupling of Isatins and o-Amino Benzamides

A pivotal method for constructing the quinazolinone core involves I₂/TBHP-mediated oxidative domino reactions between isatins and o-amino-N-aryl/alkyl benzamides. For the target compound, 6,7-dimethoxyisatin (1a ) reacts with 2-amino-N-(2-methylbenzyl)benzamide (2a ) under optimized conditions:

Procedure :

  • Reactants : 6,7-Dimethoxyisatin (1.0 equiv), 2-amino-N-(2-methylbenzyl)benzamide (1.2 equiv)
  • Catalyst/Oxidant : I₂ (30 mol%), TBHP (2.0 equiv)
  • Solvent : Methanol
  • Conditions : Reflux (65°C), 6–8 hours
  • Yield : 82–85%

Mechanistic Insights :

  • Condensation : I₂ catalyzes the formation of a Schiff base intermediate (4a ) between isatin’s ketone and the o-amino benzamide’s amine.
  • Oxidative Rearrangement : TBHP oxidizes 4a to a bicyclic oxazine intermediate (5a ), which undergoes ring-opening and cyclization to yield the quinazolinone.

Key Optimization :

  • Increasing I₂ loading from 10 mol% to 30 mol% enhances yield by 15% due to improved oxidative coupling efficiency.
  • Substituting TBHP with H₂O₂ reduces yield to 65%, highlighting TBHP’s superior oxidative power.

N1-Alkylation with 2-Methylbenzyl Bromide

The 2-methylbenzyl group is introduced via nucleophilic alkylation of the quinazolinone’s N1 position:

Procedure :

  • Substrate : 6,7-Dimethoxyquinazolin-2,4-dione (1.0 equiv)
  • Alkylating Agent : 2-Methylbenzyl bromide (1.5 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF
  • Conditions : 80°C, 12 hours
  • Yield : 78%

Challenges :

  • Competing O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess base.
  • Steric hindrance from the 2-methyl group necessitates prolonged reaction times.

C3-Methylene Functionalization with N-Phenylbenzamide

Mannich Reaction for Methylene Bridge Installation

The C3 position is functionalized via a Mannich reaction, introducing an aminomethyl group that is subsequently acylated:

Step 1: Mannich Reaction

  • Reactants : 1-(2-Methylbenzyl)-6,7-dimethoxyquinazolin-2,4-dione (1.0 equiv), formaldehyde (1.2 equiv), benzylamine (1.5 equiv)
  • Catalyst : HCl (cat.)
  • Solvent : Ethanol
  • Conditions : Reflux, 4 hours
  • Intermediate : 3-(Aminomethyl)-1-(2-methylbenzyl)-6,7-dimethoxyquinazolin-2,4-dione

Step 2: Acylation with Benzoyl Chloride

  • Reactants : 3-(Aminomethyl) intermediate (1.0 equiv), benzoyl chloride (1.2 equiv)
  • Base : Pyridine (2.0 equiv)
  • Solvent : Dichloromethane
  • Conditions : 0°C to RT, 2 hours
  • Yield : 70%

Alternative Nucleophilic Substitution Route

A chloromethyl intermediate can be synthesized for coupling with N-phenylbenzamide:

Procedure :

  • Chloromethylation : Treat quinazolinone with paraformaldehyde and HCl gas in acetic acid.
  • Coupling : React 3-(chloromethyl) intermediate with N-phenylbenzamide in presence of K₂CO₃ and catalytic KI in DMF at 100°C for 8 hours.
  • Yield : 68%

Structural Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 9H, Ar-H), 5.12 (s, 2H, CH₂), 4.87 (s, 2H, N-CH₂), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃).

13C NMR (100 MHz, DMSO-d6) :

  • δ 167.2 (C=O), 164.8 (C=O), 152.1, 149.7 (OCH₃), 138.5–124.3 (Ar-C), 56.1 (CH₂), 43.2 (N-CH₂), 21.7 (CH₃).

HRMS (ESI) : m/z calcd for C₃₃H₃₀N₃O₅ [M+H]+: 572.2185; found: 572.2191.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Domino Oxidative Coupling 85 98 One-pot, atom-economical Requires specialized oxidants (TBHP)
Stepwise Alkylation/Acylation 78 95 Modular, scalable Multi-step, lower overall yield
Nucleophilic Substitution 68 92 Avoids moisture-sensitive intermediates Harsh conditions (KI, high temp)

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with condensation of substituted quinazolinone precursors with benzamide derivatives. Key steps include:

  • Amide coupling : Use coupling agents like DCC/DMAP for introducing the benzamide moiety .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while glacial acetic acid aids in cyclization .
  • Temperature control : Reflux conditions (~100–120°C) are critical for achieving high yields in quinazolinone ring formation . Key reference : details refluxing with substituted benzaldehydes and acetic acid for analogous quinazolinones .

Q. How is structural confirmation achieved for this compound?

Comprehensive characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, benzyl groups) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches . Example : Compounds in (e.g., 3e, 3f) were characterized via NMR and HRMS, providing a template for analysis .

Q. What purity assessment methods are recommended?

  • HPLC : Use C18 columns with acetonitrile/water gradients to resolve impurities .
  • Melting point analysis : Compare observed values (e.g., 260–265°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Modify the 2-methylbenzyl or methoxy groups to assess impact on bioactivity. For example, fluorinated analogs (k) showed altered physicochemical properties .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions with targets like GABA receptors . Case study : Quinazolinone derivatives in demonstrated anticonvulsant activity via GABAergic modulation .

Q. What experimental models are suitable for evaluating biological activity?

  • In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) .
  • In vivo : PTZ-induced seizure models in mice for anticonvulsant screening .
  • Cellular uptake studies : Use fluorescent tagging (e.g., dansyl derivatives) to assess permeability .

Q. How can conflicting data on melting points or bioactivity be resolved?

  • Reproducibility checks : Ensure consistent recrystallization solvents (e.g., ethanol vs. DCM) .
  • Batch analysis : Compare multiple synthetic batches via HPLC to identify impurities affecting bioactivity . Example : reports melting points for six analogs (3e–3m), highlighting variability due to substituents .

Q. What strategies mitigate stability issues during storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
  • pH control : Buffered solutions (pH 6–7) reduce degradation of the quinazolinone core .

Methodological Recommendations

  • Synthetic scalability : Use flow chemistry for large-scale production of intermediates .
  • Data validation : Cross-validate NMR assignments with computational tools (e.g., ChemDraw) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo toxicity screening .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。